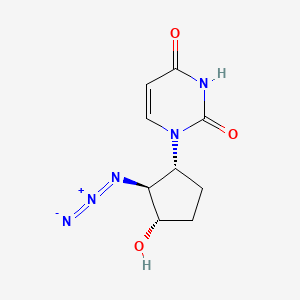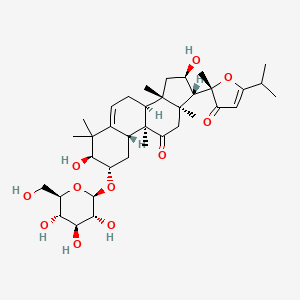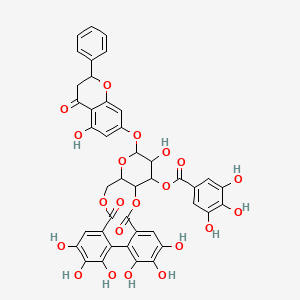
PSORALEN-C 2 CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psoralen-C2 CEP is an innovative biomedical compound used for studying various skin afflictions, particularly psoriasis and vitiligo . It is derived from psoralen, an organic constituent inherent to select flora .
Molecular Structure Analysis
Psoralen-C2 CEP is a derivative of psoralen, which is structurally related to coumarin by the addition of a fused furan ring . The molecular formula of Psoralen-C2 CEP is C26H35N2O6P .Chemical Reactions Analysis
Psoralens, including Psoralen-C2 CEP, are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .Wissenschaftliche Forschungsanwendungen
Psoralens and Plant Distribution
Psoralen compounds, historically used in ancient medical treatments, are being studied for their pharmacologic properties. They are isolated from herbal remedies, underscoring the revived interest in ancient drugs due to their scientifically recognizable therapeutic effects (Pathak, Daniels, & Fitzpatrick, 1962).
Psoralen in Chondrocytes
Research has shown that Psoralen can activate cartilaginous cellular functions in rat chondrocytes. This includes promoting extracellular matrix synthesis and increased gene expression, suggesting its potential for treating bone diseases (Xu, Pan, Sun, Xu, Njunge, & Yang, 2015).
Psoralen and DNA Interaction
Studies on psoralen-induced mutagenesis in mouse fibroblast cell lines have highlighted its interaction with DNA. This interaction may play a role in carcinogenesis and has implications for improving psoralen-based treatment regimens (Gunther, Yeasky, Gasparro, & Glazer, 1995).
Photochemotherapy with Psoralens
Research has evolved to include the use of psoralens with UV radiation in treating skin diseases. Psoralens have emerged as photochemoprotective agents and as immunologic modifiers in the management of certain skin and T-cell disorders (Pathak & Fitzpatrick, 1992).
Psoralen and Oligonucleotides
Investigations into the dark interaction of Psoralen with d(pApT)4 oligonucleotides have proposed an unsymmetrical intercalation model, important for understanding its photochemical implications (Römer & Anders, 1981).
Psoralen's Role in Cell Proliferation
Research indicates that psoralen may promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway. This highlights its potential importance in treating osteoarthritis (Zheng, Lin, Ma, Shao, Chen, Chen, Liu, Li, & Ye, 2017).
Psoralen-DNA Electron Transfer
Studies on photoinduced electron transfer between psoralens and DNA have implications for the applications of psoralens, particularly in understanding the substituent effects on this interaction (Fröbel, Levi, Ulamec, & Gilch, 2016).
Psoralen-Induced Liver Injury
Research on psoralen-induced hepatotoxicity and its effects on liver regeneration and hepatocellular cycle arrest provides insights into the mechanisms of liver injury caused by psoralen (Zhou, Chen, Zhao, Xu, Jiang, Zhang, & Wang, 2018).
Psoralen Binding in Cells
Studies have identified specific binding sites for psoralens on mammalian cells, suggesting that these sites may mediate psoralen-induced phototoxicity (Laskin, Lee, Yurkow, Laskin, & Gallo, 1985).
Psoralen and Pharmacokinetics
Investigations into the effects of psoralen on the pharmacokinetics of anastrozole in rats and its potential mechanisms provide insights into herb-drug interactions (Zhang, Wu, Zhou, Yin, & Chen, 2018).
Psoralen for Topical PUVA in Psoriasis
Research on psoralen-loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis highlights its potential in enhancing therapeutic efficacy and safety (Doppalapudi, Jain, Chopra, & Khan, 2017).
Wirkmechanismus
Psoralens penetrate the phospholipid cellular membranes and insert themselves between the pyrimidines of deoxyribonucleic acid (DNA) . This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Moreover, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
126221-83-8 |
|---|---|
Molekularformel |
C26H35N2O6P |
Molekulargewicht |
502.548 |
IUPAC-Name |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChI-Schlüssel |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Synonyme |
PSORALEN-C 2 CEP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


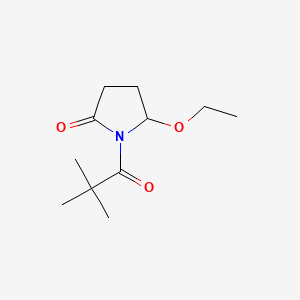

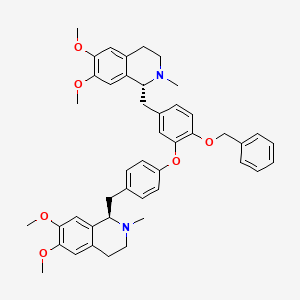
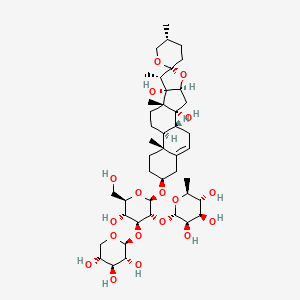

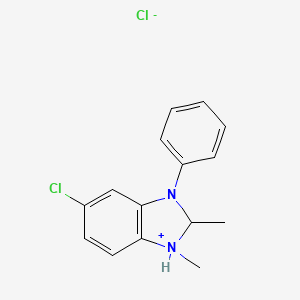
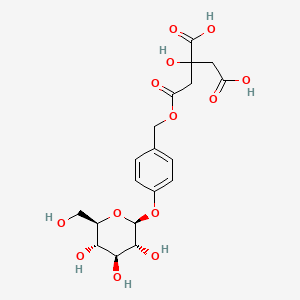
![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)

